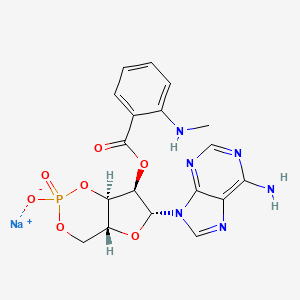

Mant-cAMP

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N6O7P.Na/c1-20-10-5-3-2-4-9(10)18(25)30-14-13-11(6-28-32(26,27)31-13)29-17(14)24-8-23-12-15(19)21-7-22-16(12)24;/h2-5,7-8,11,13-14,17,20H,6H2,1H3,(H,26,27)(H2,19,21,22);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLANAZAAYNYJK-TZNCIMHNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC2C3C(COP(=O)(O3)[O-])OC2N4C=NC5=C(N=CN=C54)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H]3[C@@H](COP(=O)(O3)[O-])O[C@H]2N4C=NC5=C(N=CN=C54)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N6NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Principles of Mant Camp Fluorescence in Biological Interactions

Environmentally Sensitive Fluorescence and Conformational Probing Capabilities of Mant-cAMP

The environmentally sensitive fluorescence of this compound makes it a valuable tool for probing the conformational dynamics of proteins, especially upon ligand binding jenabioscience.comutupub.fi. When this compound binds to a protein, the Mant group moves from the bulk aqueous solvent into the protein's binding pocket. This change in environment, often from a polar to a less polar (more hydrophobic) setting, affects the fluorescence properties of the Mant group researchgate.net.

Spectroscopic Basis of Fluorescence Changes Upon Ligand Binding

The changes in fluorescence observed upon this compound binding are based on fundamental spectroscopic principles. Fluorophores like the Mant group absorb light at specific excitation wavelengths and emit light at longer wavelengths fu-berlin.delibretexts.org. The intensity and wavelength of the emitted light can be influenced by the fluorophore's surroundings researchgate.netlibretexts.org.

Upon binding to a protein, the Mant group of this compound may experience a change in solvent polarity and/or become constrained in its movement. These changes can lead to alterations in the fluorescence spectrum, such as shifts in the emission maximum (either blue or red shifts) and changes in fluorescence intensity (either increases or decreases) researchgate.netlibretexts.org. These spectroscopic changes provide a signal that indicates binding has occurred and can offer insights into the nature of the binding site environment jenabioscience.comresearchgate.net. For example, an increase in fluorescence quantum yield and a blue shift in emission maximum are often observed when the Mant group moves to a less polar environment researchgate.net.

Monitoring Protein Conformational Dynamics with this compound

This compound can be used to monitor protein conformational dynamics because the binding of cAMP (or its fluorescent analog) to a protein can induce structural changes in the protein pnas.orgresearchgate.netembopress.org. By attaching the environmentally sensitive Mant fluorophore to cAMP, researchers can detect these conformational changes through alterations in the this compound fluorescence utupub.fi. As the protein undergoes a conformational change upon this compound binding, the environment around the Mant group may change, leading to a detectable fluorescence signal change jenabioscience.comresearchgate.net. This allows for real-time monitoring of the protein's dynamic behavior in response to ligand binding acs.org.

Studies have shown that the binding of cAMP to cyclic nucleotide-binding domains (CNBDs) in proteins like the catabolite activator protein (CAP) induces significant conformational rearrangements pnas.orgresearchgate.net. These changes can involve alterations in helical structures and the relative positioning of protein domains pnas.orgresearchgate.net. This compound can serve as a reporter for these dynamics, with changes in its fluorescence reflecting the different conformational states of the protein utupub.fi.

Quantitative Characterization of this compound Binding to Cyclic Nucleotide-Binding Domains

This compound is a valuable tool for quantitatively characterizing the binding interactions between cAMP and proteins containing CNBDs researchgate.net. These domains are found in a variety of proteins, including protein kinase A (PKA), exchange proteins activated by cAMP (Epac), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs) taylorandfrancis.comnih.govnih.govpnas.org.

Determination of Binding Affinities and Kinetics Using this compound

Fluorescence-based assays using this compound allow for the determination of binding affinities (quantified by the dissociation constant, Kd) and kinetics (association rate constant, kon, and dissociation rate constant, koff) of this compound binding to proteins researchgate.netacs.orgresearchgate.net. By monitoring the change in this compound fluorescence as a function of protein or ligand concentration, binding curves can be generated to calculate the Kd researchgate.netbmglabtech.com.

Kinetic measurements, often performed using techniques like stopped-flow fluorescence spectroscopy, can track the changes in fluorescence over time as this compound binds to the protein acs.orgnih.gov. This allows for the determination of the rates at which the binding complex forms (kon) and dissociates (koff) acs.orgacs.org. These kinetic parameters provide a more complete picture of the binding interaction beyond just the equilibrium affinity acs.org.

Research using Mant-nucleotides, including this compound, has been employed to study the binding to proteins like protein kinase A (PKA). These studies have shown that Mant-nucleotide binding can lead to a large increase in fluorescence, facilitating the measurement of nucleotide affinity nih.gov. Kinetic analyses have sometimes revealed multi-step binding mechanisms involving initial association followed by conformational changes, each detectable through fluorescence changes nih.gov.

Elucidation of Thermodynamic Parameters of this compound-Protein Interactions

While direct measurement of thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) often involves techniques like isothermal titration calorimetry (ITC), fluorescence data from this compound binding studies can indirectly contribute to understanding the thermodynamics of the interaction acs.orgu-tokyo.ac.jpmdpi.com. By determining binding affinities (Kd) at different temperatures, researchers can estimate thermodynamic parameters using equations like the van't Hoff equation sciensage.info.

Furthermore, the relationship between binding kinetics and thermodynamics is intrinsic (Kd = koff / kon). Therefore, kinetic data obtained using this compound can provide insights into the energy landscape of the binding process acs.orgacs.org. Changes in fluorescence intensity upon binding can also be related to the free energy change associated with moving the Mant group from one environment to another, offering further thermodynamic insights researchgate.net.

Detailed research findings using this compound have characterized its binding to various proteins. For instance, studies on cyclic nucleotide phosphodiesterases (PDEs) have utilized this compound as a fluorescent substrate to analyze enzyme activity and potentially infer binding characteristics biolog.deresearchgate.net. While some studies note potential limitations like lower sensitivity compared to other methods or steric hindrance with the Mant group, this compound remains a valuable probe for studying cyclic nucleotide interactions researchgate.net.

Compound Table

| Compound Name | PubChem CID |

| 2'-O-(N'-Methylanthraniloyl)adenosine-3',5'-cyclic monophosphate (this compound) | Not readily available for the modified compound, but related to cAMP |

| Cyclic adenosine (B11128) monophosphate (cAMP) | 6076 nih.gov |

| Adenosine triphosphate (ATP) | 5950 |

| Guanosine 3',5'-cyclic monophosphate (cGMP) | 3036584 |

| Adenosine monophosphate (AMP) | 6083 wikipedia.org |

| N-methylisatoic anhydride | 101088 |

| N,N-dimethylformamide | 6220 |

Data Tables

Based on the search results, here are examples of how data might be presented in interactive tables within an article on this compound.

Table 1: Spectroscopic Properties of this compound in Different Solvents

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield |

| Water | 350-355 biolog.debiolog.deresearchgate.net | 440-445 biolog.debiolog.deresearchgate.netresearchgate.net | 0.21 researchgate.net |

| Ethanol | - | 433 researchgate.net | 0.77 researchgate.net |

| N,N-dimethylformamide | - | 426 researchgate.net | 0.95 researchgate.net |

| Tris-HCl pH 7.5 | 355 jenabioscience.com | 448 jenabioscience.com | - |

Table 2: Binding Parameters of cAMP and Analogs to Proteins (Illustrative Example based on search findings)

| Protein / Binding Domain | Ligand | Kd (µM) | kon (M-1s-1) | koff (s-1) | Notes |

| PKA Catalytic Subunit | Mant-ATP | ~3x higher than ATP Kd nih.gov | Multi-exponential nih.gov | Multi-exponential nih.gov | Binding leads to fluorescence increase nih.gov |

| CRP (E. coli) | cAMP | ~2.03-2.05 pnas.org | ~1.20-1.38 x 106 pnas.org | ~3.11-3.31 pnas.org | Induces conformational change pnas.orgresearchgate.net |

| Epac1 | cAMP | Lower than PKA Kd embopress.org | - | - | Induces conformational change embopress.org |

| PDE (Beef Heart) | This compound | - | - | - | Substrate for hydrolysis researchgate.net |

Mant Camp Applications in Biochemical and Biophysical Enzyme Assays

Enzymatic Hydrolysis Kinetics and Substrate Profiling of Phosphodiesterases (PDEs) with Mant-cAMP

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides, such as cAMP and cGMP, playing a critical role in regulating intracellular signaling pathways. wikipedia.org Studying the kinetics and substrate specificity of different PDE isoforms is crucial for understanding their physiological functions and for the development of selective inhibitors. This compound has proven useful in these investigations.

Development of Non-Radioactive, Fluorescence-Based PDE Assays Utilizing this compound

Traditionally, PDE assays have often relied on radioactive substrates, which have limitations regarding handling, disposal, and continuous monitoring. The development of non-radioactive, fluorescence-based assays using fluorescent cAMP analogs like this compound has provided a safer and more convenient alternative. This compound undergoes a significant change in fluorescence upon hydrolysis by PDEs, allowing for direct, quantitative, and continuous determination of the reaction rate by monitoring fluorescence changes over time. plos.org This eliminates the need for separation steps often required in traditional assays. This approach has been applied to study PDEs from various organisms, including human PDEs and those from pathogens like Trypanosoma cruzi. plos.orgnih.gov

Kinetic Parameter Determination for PDE Isoforms with this compound as Substrate

This compound can serve as a substrate for various human PDEs, enabling the determination of kinetic parameters such as Km and Vmax for different isoforms. plos.org These parameters provide insights into the affinity of the enzyme for the substrate and the maximum rate of the catalytic reaction. While this compound shows similar kinetics to native cyclic nucleotides for several PDEs, some exceptions exist. plos.org Studies have utilized this compound to analyze the substrate specificity of PDEs, demonstrating that some human PDEs can hydrolyze not only cAMP and cGMP but potentially also cyclic pyrimidine (B1678525) nucleotides. plos.org

Below is an example table illustrating how kinetic parameters for different PDE isoforms with cAMP as a substrate might be presented based on research findings. Note that specific values for this compound would vary depending on the PDE isoform and experimental conditions.

| PDE Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) |

| PDE1A | cAMP | 40 nih.gov | 166.0 nih.gov |

| PDE8A1 | cAMP | 1.8 core.ac.uk | 6.1 core.ac.uk |

| TcPDEB1 | This compound | ~1 nih.gov | Not specified |

| TcPDE4 | cAMP | ~20 conicet.gov.ar | 4456 (pmol/min/mg) conicet.gov.ar |

Investigation of Adenylyl Cyclase (AC) Regulation via Downstream cAMP Sensing with this compound

Adenylyl cyclases (ACs) are enzymes responsible for the synthesis of cAMP from ATP. wikipedia.orgrevvity.com The regulation of AC activity is crucial for controlling intracellular cAMP levels and downstream signaling pathways. While this compound is a cAMP analog primarily used as a substrate for enzymes that hydrolyze cAMP (like PDEs) or for studying proteins that bind cAMP, fluorescent cAMP sensors, which can be based on principles related to fluorescent analogs or engineered proteins, are used to investigate AC regulation by monitoring changes in intracellular cAMP concentration. plos.org These sensors can be targeted to specific cellular microdomains to study localized cAMP dynamics and how ACs are regulated in those areas. plos.orgnih.gov For instance, improved targeted cAMP sensors have been developed to study the regulation of adenylyl cyclase 8 (AC8) by calcium entry through voltage-gated channels. plos.org This approach allows for the real-time monitoring of cAMP levels downstream of AC activity, providing insights into the factors that influence AC regulation. plos.org

High-Throughput Screening Methodologies Employing this compound for Enzyme Modulators

High-throughput screening (HTS) is a powerful approach used in drug discovery and chemical biology to rapidly test large libraries of compounds for their ability to modulate enzyme activity. beckman.comresearchgate.net The development of fluorescence-based assays using this compound has facilitated the adaptation of PDE activity measurements to HTS formats. plos.orgmediomics.com The ability to continuously monitor the enzymatic reaction through fluorescence changes makes these assays suitable for automation and miniaturization, which are essential for HTS. researchgate.net

Fluorescence-based PDE assays utilizing this compound or similar fluorescent cAMP analogs can be used to screen for both activators and inhibitors of PDEs. plos.org By measuring the effect of potential modulator compounds on the rate of this compound hydrolysis, researchers can identify compounds that either enhance or reduce PDE activity. plos.org This is particularly valuable in the search for novel therapeutic agents targeting PDE isoforms involved in various disease states. mediomics.com The principles of such fluorescence-based assays, including those potentially employing this compound, can be adapted for high-throughput screening of enzyme modulators. mediomics.comnih.gov

Mant Camp As a Tool for Investigating Cyclic Amp Signaling Pathways

Probing Protein Kinase A (PKA) Activation and Regulatory Dynamics with Mant-cAMP

Protein Kinase A (PKA) is a primary downstream effector of cAMP in eukaryotic cells, mediating many of cAMP's physiological effects through protein phosphorylation wikipedia.orgbioscientifica.commdpi.com. PKA is typically an inactive tetrameric holoenzyme composed of two catalytic (C) subunits and two regulatory (R) subunits wikipedia.org. cAMP binding to the regulatory subunits causes their dissociation from the catalytic subunits, thereby activating the kinase activity of the C subunits wikipedia.orgmdpi.com.

This compound can be utilized to study the interaction between cAMP and the regulatory subunits of PKA. While direct use of this compound to monitor PKA activation via fluorescence changes of this compound itself upon binding might be challenging due to the complexity of the holoenzyme dissociation, studies employing fluorescent indicators based on PKA subunits tagged with fluorescent proteins have provided insights into PKA activation dynamics pnas.orgplos.orgrsc.orgnih.gov. These genetically encoded indicators, often utilizing Förster Resonance Energy Transfer (FRET), report on the conformational changes or dissociation of PKA subunits upon cAMP binding, which can be triggered by cellular cAMP produced in response to stimuli or introduced analogs pnas.orgplos.orgrsc.org.

Research findings using such approaches have revealed the spatiotemporal control of PKA activation. For instance, studies using targeted cAMP indicators and PKA activity reporters have shown that PKA activation in the nucleus can be significantly delayed compared to the rapid accumulation of cAMP at the plasma membrane, even with a nuclear pool of cAMP present pnas.orgresearchgate.net. This highlights the importance of compartmentalization in regulating PKA signaling pnas.orgnih.gov. While these studies primarily use genetically encoded FRET sensors for PKA activity that respond to endogenous or applied cAMP, the principle of monitoring the interaction of cAMP or its analogs with PKA regulatory subunits underlies their design and application.

Studies have also investigated the mechanisms of PKA activation, including the phosphorylation of PKA regulatory subunits. While RII subunit phosphorylation can occur in the absence of cAMP in vitro, studies in intact neurons using pRII-specific antibodies suggest that increased pRII immunoreactivity reflects increased accessibility of the phosphorylated epitope during cAMP-induced opening of the PKA-II holoenzyme nih.gov. cAMP binding increases the binding of both PKA-II isoenzymes (RIIα₂:C₂ and RIIβ₂:Cα₂) to immobilized pRII antibodies, indicating a conformational change that exposes this site upon activation nih.gov.

Analysis of Exchange Protein Activated by cAMP (EPAC) Activation and Guanine (B1146940) Nucleotide Exchange Mechanisms Using this compound Analogs

Exchange proteins directly activated by cAMP (EPACs) represent another major class of cAMP effectors, functioning as guanine nucleotide exchange factors (GEFs) for small GTPases, particularly Rap1 and Rap2 nih.govportlandpress.complos.orgsdbonline.org. cAMP binding to EPAC induces a conformational change that facilitates the exchange of GDP for GTP on these GTPases, thereby activating them nih.gov.

This compound and specifically designed EPAC-selective cAMP analogs have been instrumental in studying EPAC activation and its downstream effects. Fluorescent assays utilizing Mant-GDP (a fluorescent GDP analog) bound to Rap1 are commonly used to monitor EPAC GEF activity nih.govportlandpress.complos.orgnih.gov. In these assays, activated EPAC stimulates the dissociation of fluorescent Mant-GDP from Rap1, which is then exchanged for unlabeled GDP. The decrease in Mant-GDP fluorescence intensity upon its release from Rap1 serves as a readout for EPAC activity nih.govportlandpress.comnih.gov.

Using this approach, the in vitro activity of EPAC-selective cAMP analogs like 8-pCPT-2'-O-Me-cAMP has been characterized. For example, half-maximal activation of Rap1 by recombinant EPAC1, as measured by the decrease in Mant-GDP fluorescence, was observed with 2.2 µM 8-pCPT-2'-O-Me-cAMP nih.gov. This concentration showed virtually no activation of PKA, highlighting the selectivity of such analogs nih.gov.

Fluorescence-based competition assays using Rap1-bound fluorescent Mant-GDP have also been employed to investigate the interaction of potential EPAC modulators with EPAC2. Studies have shown that certain compounds, while potentially increasing cellular cAMP levels, failed to directly activate EPAC2 in vitro as measured by Mant-GDP dissociation, suggesting that their effects might be indirect portlandpress.com.

Structural and functional analyses using fluorescent assays have also provided insights into the mechanism of EPAC activation. Studies on Epac2 hinge mutants, examining their GEF activity using Rap1 loaded with Mant-GDP, have supported a model where cAMP binding induces a localized "hinge" motion that reorients the regulatory lobe relative to the catalytic lobe, leading to activation nih.gov. The kinetics of Mant-GDP exchange by unlabeled GDP in the presence of varying cAMP concentrations allows for the calculation of maximal GEF rates and half-maximal activation constants (AC50) for EPAC nih.gov.

Characterization of Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleotide-gated (HCN) Ion Channel Modulation by this compound

Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-Activated Cyclic Nucleide-gated (HCN) channels are ion channels whose gating is directly modulated by cyclic nucleotides like cAMP and cGMP jneurosci.orgmdpi.comnih.govtandfonline.comphysiology.org. CNG channels are nonselective cation channels crucial for sensory transduction in vision and olfaction, opening upon direct binding of cyclic nucleotides tandfonline.comphysiology.org. HCN channels, also known as pacemaker channels, are activated by membrane hyperpolarization and their opening is positively modulated by cAMP binding to their cyclic nucleotide-binding domain (CNBD) jneurosci.orgmdpi.comnih.gov.

This compound and other fluorescent cAMP analogs can be used to study the binding of cyclic nucleotides to the CNBDs of these channels and the resulting effects on channel gating. While direct fluorescence measurements of this compound binding to isolated CNBDs or channels can provide affinity data, functional studies often involve electrophysiological recordings combined with the application of cAMP analogs.

Studies on HCN channels have shown that intracellular cAMP positively modulates their gating, shifting the voltage dependence of activation to more positive values jneurosci.orgmdpi.comnih.gov. This modulation varies among HCN isoforms, with HCN2 and HCN4 being more sensitive to cAMP than HCN1, and HCN3 showing little to no modulation mdpi.comnih.gov. The binding of cAMP to the CNBD relieves a tonic allosteric inhibition imposed by the C-terminus on channel gating jneurosci.orgresearchgate.net. Fluorescent cAMP analogs can be used in binding assays to determine the affinity of different HCN isoforms for cAMP nih.gov.

For CNG channels, cAMP and cGMP directly bind to and open the channel tandfonline.comphysiology.org. The sensitivity to cAMP and cGMP varies depending on the subunit composition of the heterotetrameric channel complex physiology.orgplos.org. For example, the olfactory-type CNGA2 channel is equally sensitive to physiological concentrations of cAMP and cGMP, while rod-type CNGA1 and cone-type CNGA3 channels are primarily activated by cGMP plos.org. This compound could potentially be used in fluorescence-based binding assays to characterize the ligand-binding properties of different CNG channel subtypes. Functional studies often involve patch-clamp recordings to measure currents elicited by the application of cyclic nucleotide analogs. Studies have shown that cAMP analogs can increase the frequency of Ca²⁺ oscillations in certain neuronal cells expressing functional CNG channels, consistent with an increase in excitability due to membrane depolarization oup.com.

Spatiotemporal Mapping of Intracellular cAMP Dynamics through this compound-Based Approaches in Model Systems

Understanding the spatial and temporal dynamics of cAMP signaling within cells and tissues is crucial for deciphering the complexity of cellular responses to various stimuli pnas.orgnih.govnih.gov. While genetically encoded FRET-based sensors have become prevalent for visualizing cAMP dynamics in living cells, the principle of using fluorescent cAMP analogs like this compound laid some of the groundwork for fluorescently monitoring cAMP-binding events pnas.orgplos.orgrsc.orgnih.gov.

This compound's intrinsic fluorescence allows for the direct monitoring of its presence and potentially its binding to intracellular targets, although this approach can be limited by the distribution of the analog within the cell and potential non-specific binding. Early studies using fluorescent cAMP derivatives contributed to the understanding that cAMP signals might not be uniform throughout the cell but can form localized microdomains nih.gov.

More advanced approaches for spatiotemporal mapping of cAMP dynamics often utilize genetically encoded fluorescent indicators based on cAMP-binding domains of proteins like PKA or EPAC, fused to fluorescent proteins pnas.orgplos.orgrsc.orgnih.govnih.govjove.compnas.org. These sensors undergo a change in fluorescence (e.g., FRET or intensity change) upon binding to endogenous or introduced cAMP, allowing for real-time visualization of cAMP concentration changes with high spatial and temporal resolution pnas.orgplos.orgrsc.orgnih.govnih.govjove.com.

Studies using these genetically encoded sensors, building on the concept of fluorescently reporting cAMP interactions, have provided detailed insights into compartmentalized cAMP signaling. For example, they have shown differential cAMP dynamics at the plasma membrane compared to the cytoplasm and mitochondria in response to receptor activation pnas.orgresearchgate.net. Such approaches have also enabled the simultaneous imaging of cAMP dynamics and downstream events like PKA phosphorylation or calcium signaling in single living cells pnas.orgplos.org. While these modern tools primarily utilize genetic encoding rather than direct application of this compound, they represent the evolution of techniques aimed at spatiotemporally mapping intracellular cAMP, a field that benefited from the initial exploration of fluorescent cAMP analogs.

Advanced Spectroscopic and Imaging Methodologies Utilizing Mant Camp

Stopped-Flow Fluorescence Spectroscopy for Rapid Reaction Kinetics with Mant-cAMP

Stopped-flow fluorescence spectroscopy is a powerful technique for studying rapid biochemical reactions that occur in milliseconds to seconds. It involves the rapid mixing of two or more solutions and the subsequent measurement of fluorescence changes over time. nih.govhi-techsci.com Mant-labeled nucleotides, including this compound, are excellent reporter molecules for these studies because their fluorescence properties often change upon binding to proteins, allowing the kinetics of binding and dissociation to be observed in real-time. nih.gov

The Mant fluorophore, when conjugated to the ribose moiety of nucleotides, typically exhibits an increase in fluorescence intensity upon binding to a protein. nih.govresearchgate.net This change in fluorescence can be monitored using stopped-flow systems, which are designed for rapid mixing and real-time fluorescence detection. nih.govhi-techsci.com Studies using Mant-ATP, a related Mant-labeled nucleotide, have demonstrated how this approach can be used to measure association rate constants by observing the increase in fluorescence signal upon mixing the Mant-nucleotide with a nucleotide-free protein. nih.govresearchgate.net Conversely, the dissociation rate constant can be determined by observing the decrease in fluorescence intensity as the Mant-nucleotide dissociates from the protein, often by chasing it with an excess of unlabeled nucleotide. researchgate.net

One consideration when using Mant as a fluorophore is its susceptibility to photobleaching, which can manifest as a slow decrease in fluorescence intensity over time, even in the absence of a reaction. nih.gov This photobleaching can be accounted for in data analysis, typically by fitting the observed fluorescence change to a function that includes a term for linear photobleaching. nih.gov

While direct examples of this compound specifically in stopped-flow studies were not extensively detailed in the search results, the principles demonstrated with other Mant-labeled nucleotides like Mant-ATP and Mant-ADP are directly applicable. The change in this compound fluorescence upon binding to cAMP-binding proteins, such as protein kinase A (PKA) or Epac, would allow for the real-time measurement of binding and dissociation kinetics using stopped-flow fluorescence spectroscopy. Studies on the catalytic mechanism of cAMP-dependent protein kinase have utilized stopped-flow fluorescence spectroscopy with acrylodan-labeled enzymes to monitor nucleotide binding and phosphoryl group transfer, highlighting the utility of fluorescence-based stopped-flow for studying cAMP-related enzymes. nih.gov

Fluorescence Anisotropy and Polarization Techniques for Studying this compound Interactions

Fluorescence anisotropy (FA) and fluorescence polarization (FP) are closely related techniques that measure the rotational mobility of a fluorophore. nih.govoup.com When a fluorescent molecule is excited with polarized light, it emits polarized light. The degree of polarization of the emitted light is inversely related to the speed of rotation of the molecule during the excited state. nih.govoup.comacs.org If the fluorophore is free in solution and rotates rapidly, the emitted light is depolarized, resulting in low anisotropy/polarization values. acs.org If the fluorophore is bound to a larger molecule, its rotation is slowed, leading to higher anisotropy/polarization values. oup.comacs.org

This principle makes FA and FP highly sensitive homogeneous assays for studying molecular binding events and interactions. nih.govacs.org By labeling a small ligand like cAMP with a fluorophore such as Mant, researchers can monitor its binding to larger proteins. When this compound binds to a protein, its increased effective size leads to slower rotation and a corresponding increase in fluorescence anisotropy or polarization. oup.comacs.org This change can be used to quantify the binding affinity and kinetics of the interaction.

FA and FP are considered nearly equivalent techniques, with anisotropy often being a more convenient expression for analyzing mixtures of different anisotropic species. nih.govoup.com These methods have gained wide use in high-throughput screening for drug discovery due to their sensitivity and the ability to perform measurements in a homogeneous format. nih.govacs.org While the search results did not provide specific examples of this compound used directly in FA/FP studies, the techniques are broadly applicable to measuring the binding of fluorescent ligands to proteins, including the interaction of fluorescent cAMP analogs with cAMP-binding domains. researchgate.netmdpi.com

Förster Resonance Energy Transfer (FRET) Applications Involving this compound as a Fluorescent Reporter

Förster Resonance Energy Transfer (FRET) is a distance-dependent non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor molecule when they are in close proximity (typically 1-10 nm). nih.govteledynevisionsolutions.com FRET efficiency is highly sensitive to the distance and the relative orientation between the donor and acceptor. researchgate.netnih.gov This makes FRET a powerful tool for studying molecular interactions, conformational changes, and spatial relationships within biological systems. nih.govteledynevisionsolutions.comnih.gov

This compound, as a fluorescent molecule, can potentially serve as either a donor or an acceptor in FRET-based assays, depending on the spectral properties of the other fluorophore used. While many FRET applications utilize genetically encoded fluorescent proteins like CFP and YFP to create biosensors for intracellular signaling molecules like cAMP, the use of small molecule fluorophores like Mant conjugated to ligands is also a valid approach for FRET studies. mdpi.comnih.govnih.govacs.org

FRET-based cAMP sensors have been developed using various donor-acceptor pairs, including CFP and YFP fused to cAMP-binding domains of proteins like Epac or PKA. mdpi.comacs.org These sensors undergo conformational changes upon cAMP binding, altering the distance and/or orientation between the fused fluorescent proteins and resulting in a change in FRET efficiency. mdpi.comnih.govacs.org While the search results did not explicitly detail FRET experiments using this compound as one of the FRET pair components, the principle of using a fluorescent cAMP analog in conjunction with another fluorophore to monitor cAMP-protein interactions or conformational changes via FRET is well-established. For instance, a FRET-based binding assay for cAMP has been developed using a CFP-tagged cyclic-nucleotide binding domain and a fluorescein-labeled cAMP analog, where the overlap between the emission spectrum of the donor (CFP) and the excitation spectrum of the acceptor (fluorescein-cAMP) allows FRET to occur upon binding. researchgate.netmdpi.com Mant's fluorescence properties could potentially be similarly utilized in conjunction with a suitable FRET partner.

Integration of this compound in Microfluidic and Miniaturized Assay Formats

Microfluidic devices offer precise control over fluid handling at the microscale, enabling miniaturization and automation of biochemical assays. ncbs.res.innumberanalytics.comnih.gov These platforms provide advantages such as reduced sample and reagent consumption, faster reaction times, improved sensitivity, and the ability to create controlled microenvironments. ncbs.res.innumberanalytics.comnih.govresearchgate.netecomena.org The integration of fluorescent probes like this compound into microfluidic and miniaturized assay formats allows for the study of cAMP dynamics and interactions with high efficiency and reduced cost. ecomena.org

Miniaturized assays, often implemented on microfluidic chips, are particularly beneficial for high-throughput screening and applications where sample volume is limited. numberanalytics.comresearchgate.netecomena.org The ability to perform numerous experiments in parallel with minimal reagent usage makes these platforms attractive for drug discovery and basic research. researchgate.netecomena.org While the search results did not provide specific examples of this compound being used in microfluidic devices, the general principles of integrating fluorescence-based assays into microfluidic platforms are well-documented. acs.orgnumberanalytics.comnih.gov For example, fluorescence anisotropy measurements have been successfully implemented in microfluidic platforms for multiplexed analysis of protein-ligand interactions. acs.org Given that this compound is a fluorescent ligand, its use in such miniaturized FA-based binding assays within a microfluidic format would be a logical application. Similarly, integrating FRET-based assays involving fluorescent cAMP reporters into microfluidic devices allows for monitoring cAMP signaling in controlled cellular environments or with limited cell numbers. mdpi.comteledynevisionsolutions.comnih.gov The small volumes and precise control offered by microfluidics would enhance the efficiency and sensitivity of such measurements using fluorescent probes like this compound.

The development of miniaturized assays, including those employing microfluidics, contributes to more sustainable scientific research by reducing waste and the consumption of expensive reagents. ecomena.org The integration of fluorescent tools like this compound into these platforms aligns with the trend towards developing more efficient and resource-conscious research methodologies.

Comparative Research and Future Perspectives on Mant Camp in Chemical Biology

Comparative Analysis of Mant-cAMP with Alternative Fluorescent Cyclic Nucleotide Probes

This compound is one among several fluorescent probes developed to study cyclic nucleotide signaling. A key advantage of the Mant group is its relatively small size and attachment to the ribose moiety of the nucleotide, which is intended to minimize steric hindrance during enzymatic reactions compared to modifications at the base or phosphoryl group plos.orgnih.gov. The Mant group exhibits fluorescence with excitation maxima around 360-370 nm and emission maxima at 440 nm in aqueous solution, with reported quantum yields ranging from 0.11 to 0.26 plos.orgnih.govresearchgate.net. Its fluorescence is sensitive to the polarity of the environment, showing significantly higher quantum yields in less polar solvents like N,N-dimethylformamide (0.8-0.95) researchgate.net.

When used as a substrate for cyclic nucleotide phosphodiesterases (PDEs), this compound undergoes a change in fluorescence upon hydrolysis, enabling continuous monitoring of enzymatic activity plos.orgnih.gov. Studies have shown that this compound can act as a substrate for various human PDEs, exhibiting kinetics similar to native cAMP in some cases, though with notable exceptions plos.orgnih.gov. For instance, hydrolysis rates of this compound by bovine PDE were found to be reduced to about 15% compared to native cAMP plos.orgnih.gov. This suggests that while the Mant modification is generally well-tolerated, it can still mediate some steric inhibition depending on the specific enzyme plos.orgnih.gov.

Other fluorescent cyclic nucleotide probes exist, including those labeled with the anthraniloyl (Ant) group, which also attach to the 2'-hydroxyl position of the ribose researchgate.net. Ant-cAMP has similar fluorescent properties to this compound but with a slightly shorter emission wavelength and lower quantum yield researchgate.net.

Genetically encoded FRET (Förster Resonance Energy Transfer) biosensors, such as Epac-camps for cAMP and cGi500 for cGMP, represent another class of tools for studying cyclic nucleotide dynamics in live cells nih.govmdpi.com. These biosensors offer the advantage of real-time monitoring within the native cellular environment nih.govmdpi.com. However, the sensitivity of some of these sensors can be a concern in cells with high basal cyclic nucleotide concentrations mdpi.com.

Novel fluorophore-labeled cyclic nucleotides are also being developed with specific applications in mind, such as potent agonists for cyclic nucleotide-regulated ion channels nih.gov. These probes are designed to maintain biological activity while providing fluorescent readouts nih.gov. Compared to these, this compound's primary strength lies in its direct use as a substrate or binding ligand analog for in vitro biochemical and enzymatic studies, offering a relatively straightforward fluorescent readout upon interaction or modification.

Here is a comparison of some fluorescent cyclic nucleotide probes:

| Probe | Fluorophore | Attachment Site | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (Aqueous) | Application Context |

| This compound | N'-Methylanthraniloyl | Ribose 2'-OH | 360-370 | 440 | 0.11-0.26 | PDE activity, protein binding |

| Ant-cAMP | Anthraniloyl | Ribose 2'-OH | ~330-350 | ~430-445 | 0.11-0.26 | PDE activity, protein binding |

| Epac-camps | CFP/YFP (FRET) | Protein-based | Varies (FRET pair) | Varies (FRET pair) | N/A | Live-cell cAMP imaging |

| cGi500 | CFP/YFP (FRET) | Protein-based | Varies (FRET pair) | Varies (FRET pair) | N/A | Live-cell cGMP imaging |

| Novel Agonists | Various | Varies | Varies | Varies | Varies | Ion channel activation, specific protein targets nih.gov |

Note: Quantum yields can vary depending on the specific conditions and the exact structure of the probe.

Methodological Considerations and Limitations in this compound-Based Research

While this compound is a valuable tool, its use comes with certain methodological considerations and limitations. One significant aspect is the potential for the Mant modification to influence the interaction with target proteins, particularly enzymes plos.orgnih.gov. As noted, the hydrolysis rate of this compound by some PDEs can be significantly lower than that of native cAMP, indicating steric or electronic effects of the fluorescent label plos.orgnih.gov. Researchers must be mindful that the kinetic parameters determined using this compound may not perfectly reflect those of native cAMP plos.orgnih.gov. Apparent Km values for this compound derivatives with beef heart cyclic nucleotide phosphodiesterase were reported in the micromolar range (3-4 µM and 36-76 µM), suggesting different binding affinities compared to the native substrate researchgate.net.

Another consideration is the fluorescence properties of the Mant group itself. While it provides a useful signal, the change in fluorescence upon enzymatic cleavage or protein binding can sometimes be small, potentially limiting the sensitivity of the assay plos.orgnih.gov. The fluorescence of MANT-cNMPs and MANT-NMPs showed only a small difference in the 360-370 nm excitation range plos.orgnih.gov. This requires sensitive detection equipment and careful optimization of experimental conditions.

Furthermore, the intrinsic fluorescence of other molecules in the experimental system or background fluorescence can interfere with this compound measurements. Although the fluorescence of MANT-cNMPs did not interfere with native cNMPs in one study, interference from other components remains a general concern in fluorescence-based assays plos.orgnih.gov.

General challenges associated with using fluorescent probes, such as potential photobleaching of the fluorophore, also apply to this compound. Photobleaching can limit the duration of real-time monitoring experiments. The efficiency of incorporating fluorescently labeled nucleotides into macromolecules, while more relevant for nucleic acid probes, highlights the broader challenge of ensuring that the addition of a bulky fluorescent group does not abolish the biological activity or interaction of interest tandfonline.com.

Despite these limitations, this compound remains a powerful tool when used appropriately and with an understanding of its potential effects on the system being studied. Careful control experiments and consideration of the specific protein or enzyme being investigated are crucial for accurate interpretation of results obtained with this compound.

Emerging Research Avenues and Potential Novel Applications of this compound Derivatives

The continued development of fluorescent cyclic nucleotide probes suggests ongoing research avenues that could involve this compound derivatives or related Mant-labeled compounds. While specific novel applications of this compound derivatives were not extensively detailed in the search results, the broader trends in the field point towards potential future uses.

Mant-cNMPs, including this compound, have been shown to be useful tools for studying not only the ortho- or allosteric inhibition of PDEs but also for examining regulatory domains and the crosstalk between different nucleotides plos.orgnih.gov. This suggests that this compound could be employed in more complex biochemical reconstituted systems to dissect the intricacies of cyclic nucleotide signaling pathways and their regulation.

The development of novel fluorophore-labeled cyclic nucleotides that act as potent agonists for cyclic nucleotide-regulated ion channels nih.gov indicates a potential for designing this compound derivatives with tailored biological activities. Such derivatives could serve as tools to specifically activate or modulate the activity of certain cAMP-binding proteins while allowing for simultaneous fluorescent monitoring.

Furthermore, the use of fluorescent analogs for real-time monitoring of PDE activity and for the identification of PDE inhibitors rsc.org highlights the potential for this compound and its derivatives in drug discovery and screening efforts. High-throughput screening assays could potentially utilize optimized this compound-based fluorescent readouts to identify compounds that modulate cAMP hydrolysis.

The increasing sophistication of fluorescence microscopy techniques, including single-molecule approaches and live-cell imaging, could also open new avenues for using this compound or its derivatives. While genetically encoded sensors are prevalent in live-cell imaging nih.govmdpi.com, chemically synthesized probes like this compound can offer advantages in terms of controlled concentration and direct application in purified systems or permeabilized cells. Developing cell-permeable this compound derivatives could expand their utility in live-cell studies.

Future research might also focus on creating this compound derivatives with improved fluorescence properties, such as higher quantum yields, increased photostability, or emission wavelengths more suitable for specific imaging applications or multiplexing with other fluorescent probes. Modifications to the Mant group or the cAMP moiety could potentially yield probes with enhanced sensitivity to environmental changes or specific protein interactions.

Q & A

Q. How can this compound derivatives be engineered to improve selectivity for understudied PDE isoforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.